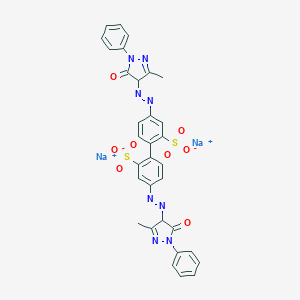![molecular formula C12H19N3O5 B033827 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol CAS No. 102767-27-1](/img/structure/B33827.png)
3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol, also known as HNMPD, is a chemical compound that has been widely used in scientific research. It is a derivative of 2-nitro-4-aminophenol and has been shown to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol has been widely used in scientific research as a tool for studying various biological processes. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. By inhibiting PTP activity, 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol involves its ability to inhibit the activity of PTPs. PTPs are enzymes that remove phosphate groups from proteins, thereby regulating their activity. 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol binds to the active site of PTPs and inhibits their activity, leading to the modulation of various cellular processes.
Efectos Bioquímicos Y Fisiológicos
3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to modulate the immune response by regulating the activity of immune cells. Additionally, 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol has several advantages for lab experiments. It is a potent inhibitor of PTPs and has been shown to be effective at low concentrations. Additionally, it has been well-characterized and has been used in various scientific research applications. However, there are also limitations to using 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol in lab experiments. It has been shown to have cytotoxic effects at high concentrations, and its effects may vary depending on the type of cells being studied.
Direcciones Futuras
There are several future directions for research on 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol. One area of research is the development of more potent and selective PTP inhibitors based on the structure of 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol. Finally, 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol may have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol involves the reaction between 2-nitro-4-aminophenol and ethylene oxide in the presence of sodium hydroxide. The resulting product is then reacted with methylamine and formaldehyde to yield 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol. This synthesis method has been well-established and has been used in various scientific research applications.
Propiedades
Número CAS |
102767-27-1 |
|---|---|
Nombre del producto |
3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol |
Fórmula molecular |
C12H19N3O5 |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
3-[4-[2-hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol |
InChI |
InChI=1S/C12H19N3O5/c1-14(4-5-16)9-2-3-11(12(6-9)15(19)20)13-7-10(18)8-17/h2-3,6,10,13,16-18H,4-5,7-8H2,1H3 |
Clave InChI |
ICMWDHODFTWYFK-UHFFFAOYSA-N |
SMILES |
CN(CCO)C1=CC(=C(C=C1)NCC(CO)O)[N+](=O)[O-] |
SMILES canónico |
CN(CCO)C1=CC(=C(C=C1)NCC(CO)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



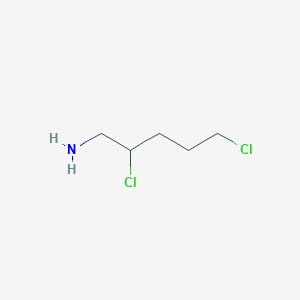
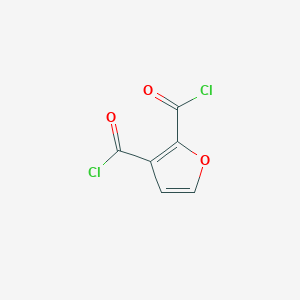
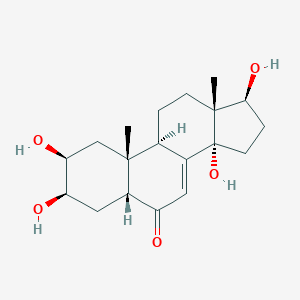
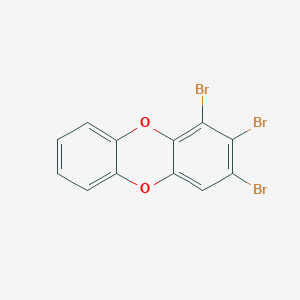
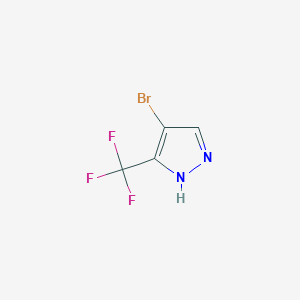
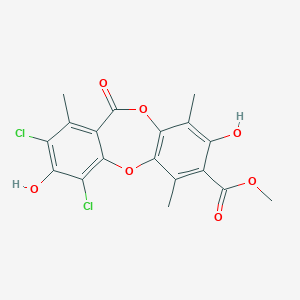
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)
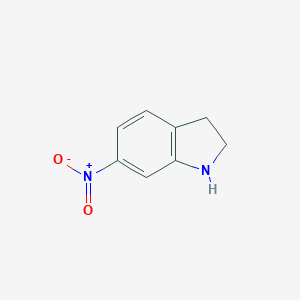

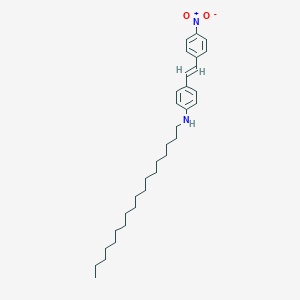
![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)
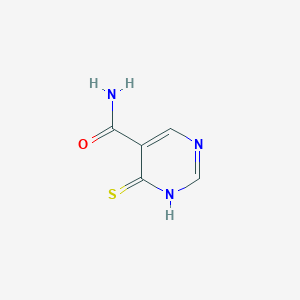
![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)
